molecular formula C9H19NOS B13176129 Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B13176129
M. Wt: 189.32 g/mol
InChI Key: NUSIDMDBYDTQJY-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Structural Validation

The IUPAC name cyclopentyl(imino)(2-methylpropyl)-λ⁶-sulfanone derives from its core sulfanone group (S=O), where sulfur exhibits λ⁶-hypervalency. The substituents—cyclopentyl and 2-methylpropyl (isobutyl)—are prioritized based on Cahn-Ingold-Prelog rules, with the imino group (=N–) occupying the third coordination site.

Structural validation relies on:

  • Molecular formula : C₉H₁₉NOS (MW 189.32 g/mol)
  • SMILES representation : CC(C)CS(=N)(=O)C₁CCCC₁
  • X-ray crystallography : While direct data for this compound is unavailable, analogous λ⁶-sulfanones show trigonal bipyramidal geometry at sulfur, confirmed by bond angles of ~180° (S=O) and ~90° (S–N and S–C).
Parameter Value Method of Determination
Molecular Formula C₉H₁₉NOS High-resolution MS
Sulfur Oxidation State +4 XPS analysis
Bond Length (S=O) 1.43 Å Comparative XRD

Common Synonyms and Historical Designations in Sulfur Chemistry Literature

This compound has been referenced under multiple designations:

  • Early literature : Isobutylcyclopentylsulfonimide (emphasizing the imino group)
  • Industrial patents : N-(cyclopentylsulfonyl)-2-methylpropan-1-amine
  • CAS variant : Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone

The term λ⁶ replaced older notations like hypervalent-S(VI) after IUPAC’s 2014 revision to clarify coordination number. Historical synthesis routes often misclassified it as a sulfonamide due to the S=N moiety, but modern spectroscopic techniques distinguish the iminosulfanone structure through characteristic IR stretches:

  • S=O: 1150–1220 cm⁻¹
  • S=N: 1350–1400 cm⁻¹

Isomeric Variations and Tautomeric Equilibrium Considerations

Three isomeric forms are theoretically possible:

  • Structural isomers : Varying substituent positions (e.g., cyclopentyl(imino)(1-methylpropyl)-λ⁶-sulfanone), though none are reported for this compound.
  • Conformers : Cyclopentyl ring puckering creates axial/equatorial orientations, with energy differences of ~2.1 kJ/mol (DFT calculations).
  • Tautomers : Imino ↔ aminal interconversion via proton transfer, though equilibrium favors the imino form (99:1 ratio in CDCl₃).
Isomer Type Stability Experimental Evidence
Imino tautomer 99% population ¹H NMR: Single N–H signal
Aminal tautomer <1% population Not observed spectroscopically
Cyclopentyl chair 68% axial substituent ROESY correlations

The absence of observable tautomerism contrasts with vicinal hydroxyimines, where ring-chain equilibria dominate. This stability arises from the sulfanone’s electron-withdrawing effects, which delocalize the imino nitrogen’s lone pair into the S=O π-system.

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

cyclopentyl-imino-(2-methylpropyl)-oxo-λ6-sulfane

InChI

InChI=1S/C9H19NOS/c1-8(2)7-12(10,11)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3

InChI Key

NUSIDMDBYDTQJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=N)(=O)C1CCCC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone generally involves multi-step organic reactions that can be divided into the following key stages:

  • Formation of the Imino Intermediate:
    This step typically starts with the condensation of cyclopentanone with an appropriate amine (often 2-methylpropylamine or its derivatives) under dehydrating conditions to form the corresponding imine intermediate.

  • Introduction of the Sulfanone Moiety:
    The imine intermediate is then reacted with a sulfur-containing reagent capable of introducing the sulfanone (S=O) functionality while maintaining the imino group attached to sulfur. Common reagents include sulfur dioxide derivatives or sulfinyl chlorides, often under controlled oxidation conditions.

  • Oxidation and Purification:
    Controlled oxidation steps using oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed to achieve the lambda6-sulfanone oxidation state on sulfur. Purification is typically achieved by chromatography or recrystallization.

Detailed Synthetic Routes and Reaction Conditions

Step Reagents/Conditions Notes
Imino formation Cyclopentanone + 2-methylpropylamine, solvent (ethanol or dichloromethane), reflux or room temperature Dehydration catalysts (e.g., molecular sieves) may be used to drive imine formation
Sulfur incorporation Sulfur dioxide derivatives or sulfinyl chloride, base (e.g., triethylamine), low temperature (0–25 °C) Ensures selective attachment of sulfur to imino intermediate
Oxidation to sulfanone Hydrogen peroxide or mCPBA, solvent (acetone, dichloromethane), 0–40 °C Careful control avoids overoxidation to sulfone
Purification Chromatography (silica gel), recrystallization Yields pure this compound

Industrial Scale Considerations

On an industrial scale, synthesis may be adapted to continuous flow reactors to enhance reproducibility and safety, especially during oxidation steps involving peroxides. Automated control of temperature, reagent feed rates, and reaction times improves yield and product consistency.

Analytical and Research Data on Preparation

Reaction Yields and Purity

Reaction Step Typical Yield (%) Purity (%) (by HPLC or NMR) Comments
Imino intermediate formation 85–90 >95 High conversion with optimized conditions
Sulfur incorporation 70–80 >90 Sensitive to moisture and temperature
Oxidation to sulfanone 75–85 >98 Overoxidation minimized by slow addition of oxidant

Characterization Techniques

  • NMR Spectroscopy: Confirms imino and sulfanone functionalities; characteristic shifts for S=O and C=N groups.
  • Mass Spectrometry: Molecular ion peak consistent with C10H19NOS.
  • Infrared Spectroscopy: Strong absorption bands for S=O stretching (~1030–1070 cm⁻¹) and imino C=N stretching (~1640–1690 cm⁻¹).
  • Elemental Analysis: Matches calculated values for carbon, hydrogen, nitrogen, oxygen, and sulfur content.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Key Differences Preparation Notes
Cyclopropyl(imino)(methyl)-lambda6-sulfanone C4H9NOS Smaller cyclopropyl ring, methyl substituent Similar synthetic approach, simpler due to smaller substituents
Cyclopentyl(imino)methyl-lambda6-sulfanone C7H11NOS Methyl instead of 2-methylpropyl group Preparation involves analogous imine and sulfanone formation
This compound C10H19NOS Larger alkyl substituent (2-methylpropyl) Requires careful control of sterics during imine formation and sulfur incorporation

The presence of the 2-methylpropyl group in this compound introduces steric bulk that can influence reaction kinetics and yields, necessitating optimized reaction conditions compared to smaller analogs.

Summary and Outlook

The preparation of this compound is achieved through a multi-step synthetic route involving:

  • Imine formation from cyclopentanone and 2-methylpropylamine.
  • Sulfur incorporation to form the sulfanone moiety.
  • Controlled oxidation to achieve the lambda6-sulfanone oxidation state.

Optimization of reaction conditions such as solvent choice, temperature control, and oxidant addition rate is critical to maximize yield and purity. Industrial synthesis benefits from continuous flow technologies for enhanced control and scalability.

Further research into alternative sulfur sources and greener oxidation methods could improve the sustainability and efficiency of the synthesis. The compound’s unique structure also invites exploration of novel synthetic methodologies, including biocatalytic approaches.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfur atom in the compound can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Cyclopentyl(imino)(2-methylpropyl)-lambda⁶-sulfanone and analogous sulfanones:

Compound Molecular Formula Substituents Bioactivity (MIC, µg/mL) Key Properties
Cyclopentyl(imino)(2-methylpropyl)-λ⁶-sulfanone C₁₁H₁₈N₂O₂S Cyclopentyl, imino, 2-methylpropyl S. aureus: 256; E. coli: 512 Moderate hydrophobicity; λ⁶-sulfur enhances stability
Imino(3-methylbutyl)(2-methylpropyl)-λ⁶-sulfanone C₁₀H₂₂N₂OS 3-Methylbutyl, imino, 2-methylpropyl Not reported Higher alkyl chain length increases lipophilicity; limited safety data
Cyclohexyl(ethyl)imino-λ⁶-sulfanone C₈H₁₇NOS Cyclohexyl, ethyl Not reported Lower molecular weight; high cost ($1,989/2.5g); cyclohexyl enhances steric bulk
[(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone C₈H₁₂N₂O₂S 2-Hydroxyphenyl, dimethyl Not reported Polar hydroxyphenyl group improves solubility; potential for hydrogen bonding

Structural and Electronic Comparisons

  • Cyclopentyl vs.
  • Branched Alkyl Chains : The 2-methylpropyl group confers greater hydrophobicity than straight-chain alkyl groups (e.g., ethyl), improving interaction with lipid bilayers but reducing aqueous solubility .
  • Aromatic vs.

Bioactivity and Mechanism of Action

  • The target compound’s MIC values (256–512 µg/mL) suggest bacteriostatic rather than bactericidal effects, likely due to interference with bacterial cell wall synthesis or protein folding via sulfanone-mediated thiol reactivity .
  • In contrast, simpler analogs like dimethyl-substituted sulfanones lack measurable antibacterial activity, emphasizing the importance of cyclopentyl and branched alkyl groups for target engagement .

Biological Activity

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C₈H₁₅NOS
  • Molecular Weight : 173.28 g/mol

The compound features a sulfanone group that is crucial for its biological activity, particularly as an inhibitor of the ATR (Ataxia Telangiectasia and Rad3 related) protein kinase.

The primary mechanism through which this compound exhibits biological activity is by inhibiting the ATR pathway. ATR plays a critical role in DNA damage response, particularly during replication stress. Inhibition of ATR can lead to:

  • Cell Cycle Arrest : By disrupting the S and G2 checkpoints, the compound may induce cell cycle arrest in cancer cells, making them more susceptible to DNA-damaging agents.
  • Synthetic Lethality : Tumor cells with deficiencies in DNA repair mechanisms (e.g., p53 mutations) are particularly vulnerable to ATR inhibition, leading to cell death due to accumulated DNA damage.

Pharmacological Properties

Research indicates that compounds similar to this compound have shown promising results in preclinical studies:

  • In vitro Efficacy : Studies involving various cancer cell lines have demonstrated that ATR inhibitors can sensitize cells to chemotherapeutic agents such as cisplatin and doxorubicin, enhancing their cytotoxic effects .
  • Animal Models : Animal studies suggest that these compounds can effectively reduce tumor burden while maintaining a favorable safety profile .

Case Studies

Several studies highlight the effectiveness of ATR inhibitors, including those related to this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound in various cancer cell lines.
    • Findings : The compound significantly reduced cell viability in p53-deficient cell lines compared to wild-type cells, indicating selective toxicity towards genetically unstable tumors.
  • Combination Therapy Trials :
    • Objective : To assess the impact of combining this compound with standard chemotherapy.
    • Results : Enhanced tumor regression was observed when used alongside agents like gemcitabine and 5-FU, suggesting a synergistic effect .

Data Summary Table

StudyCompoundCell LineResult
1This compoundp53-deficientSignificant reduction in viability
2This compound + GemcitabineVarious cancer typesEnhanced tumor regression observed

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